molecular formula C18H17N2O2P B1585643 Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester CAS No. 18995-02-3

Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester

Cat. No.: B1585643
CAS No.: 18995-02-3
M. Wt: 324.3 g/mol
InChI Key: FWHSKMZYMIEBIT-UHFFFAOYSA-N
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Description

Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is an organic compound with the molecular formula C18H17N2O2P. It is a derivative of phosphorodiamidic acid where the hydrogen atoms are replaced by phenyl groups. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester can be synthesized through the reaction of phenol, aniline, and phosphorus oxychloride. The reaction typically involves the following steps:

    Reaction of Phenol and Phosphorus Oxychloride: Phenol reacts with phosphorus oxychloride to form phenyl dichlorophosphate.

    Reaction with Aniline: The phenyl dichlorophosphate then reacts with aniline to form the desired phosphorodiamidic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the phenyl groups can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction conditions typically involve the use of solvents like dichloromethane or toluene and may require a catalyst.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a phosphoramidate derivative.

Scientific Research Applications

Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester has several scientific research applications, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It has been investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester involves its interaction with specific molecular targets. The phenyl groups in the compound can interact with various enzymes and receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Phosphorodiamidic Acid, N,N’-Diphenyl-, Ethyl Ester: This compound is similar in structure but has ethyl groups instead of phenyl groups.

    Diphenylphosphoryl Azide: Another related compound that undergoes similar reactions and has comparable applications.

Uniqueness: Phosphorodiamidic acid, N,N’-diphenyl-, phenyl ester is unique due to its specific substitution pattern with phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

N-[anilino(phenoxy)phosphoryl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N2O2P/c21-23(19-16-10-4-1-5-11-16,20-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHSKMZYMIEBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(NC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N2O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90367932
Record name Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18995-02-3
Record name Phosphorodiamidic acid, N,N'-diphenyl-, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90367932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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